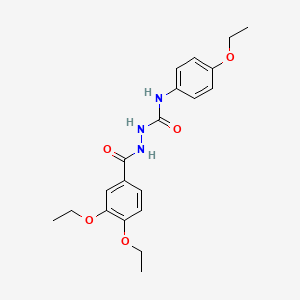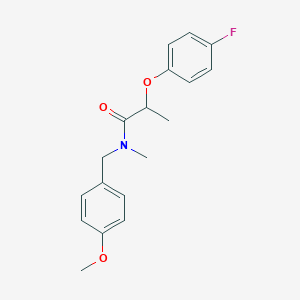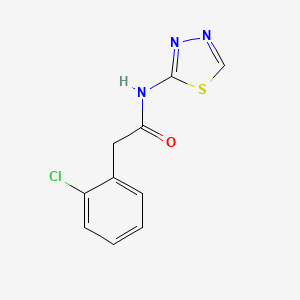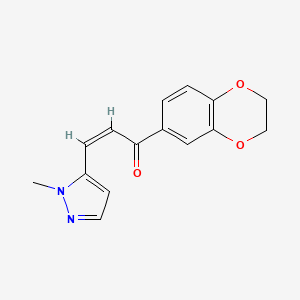![molecular formula C21H16ClN3S B4787965 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5-DIPHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B4787965.png)
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5-DIPHENYL-4H-1,2,4-TRIAZOLE
Übersicht
Beschreibung
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5-DIPHENYL-4H-1,2,4-TRIAZOLE: is a complex organic compound characterized by its unique structure, which includes a triazole ring substituted with phenyl groups and a chlorophenylmethylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5-DIPHENYL-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with phenylhydrazine and benzaldehyde under acidic conditions to yield the desired triazole compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its triazole ring is a common pharmacophore in many bioactive molecules, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5-DIPHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenylmethylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are used in various applications, including pharmaceuticals and agrochemicals.
Sulfinamides and Sulfonamides: These compounds also feature sulfur-nitrogen bonds and are important in drug design and discovery.
Dichloroanilines: These compounds have a similar aromatic structure and are used in the production of dyes and herbicides.
Uniqueness: 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4,5-DIPHENYL-4H-1,2,4-TRIAZOLE is unique due to its combination of a triazole ring with phenyl and chlorophenylmethylsulfanyl groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3S/c22-19-14-8-7-11-17(19)15-26-21-24-23-20(16-9-3-1-4-10-16)25(21)18-12-5-2-6-13-18/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELNIWREOZZXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane](/img/structure/B4787887.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-propoxybenzamide](/img/structure/B4787890.png)
![N-{3-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4787897.png)

![3,5-dimethoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4787924.png)

![N~2~-methyl-N~1~-[3-(methylthio)phenyl]-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B4787938.png)
![N~1~-allyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4787940.png)
![8-(3,5-dimethylbenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4787956.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4787964.png)
![N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE](/img/structure/B4787973.png)
![4-fluoro-N-{[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4787977.png)
